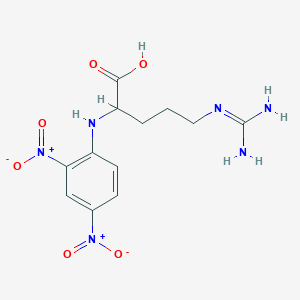

Nalpha-(2,4-Dinitrophenyl)-L-arginine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nalpha-(2,4-Dinitrophenyl)-L-arginine is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a 2,4-dinitrophenyl group attached to the Nalpha position of L-arginine. This modification imparts unique chemical and biological properties to the molecule, making it of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(2,4-Dinitrophenyl)-L-arginine typically involves the reaction of L-arginine with 2,4-dinitrophenylhydrazine under specific conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the hydrazone derivative. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

Nalpha-(2,4-Dinitrophenyl)-L-arginine undergoes various chemical reactions, including:

Oxidation: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under specific conditions.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydrazone derivatives, amino-substituted compounds, and other functionalized derivatives .

科学研究应用

Peptide Synthesis

Dnp-Arg is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The dinitrophenyl group serves as a chromogenic label, allowing researchers to monitor reactions and assess purity during synthesis. This property is particularly useful for tracking the progress of peptide formation and ensuring high yields of desired products .

Biochemical Studies

Dnp-Arg is employed in biochemical studies to investigate enzyme interactions and protein function. The presence of the dinitrophenyl moiety can influence binding affinities and biological responses, making it a valuable tool for studying enzyme kinetics and receptor-ligand interactions .

Drug Development

The compound's structural similarity to L-arginine allows it to be explored in drug development contexts, particularly for conditions related to nitric oxide production and vasodilation. Research indicates that derivatives of L-arginine can have therapeutic effects on cardiovascular health, making Dnp-Arg a candidate for further investigation in this area .

Case Study 1: Enzyme Interaction Analysis

In a study exploring the effects of modified amino acids on enzyme activity, Dnp-Arg was used to assess its influence on nitric oxide synthase (NOS) activity. The results indicated that the dinitrophenyl modification enhanced binding affinity compared to unmodified arginine, suggesting potential applications in developing NOS inhibitors for therapeutic use.

Case Study 2: Peptide Therapeutics

A research project focused on synthesizing peptides with enhanced stability and bioactivity utilized Dnp-Arg as a building block. The study demonstrated that peptides incorporating Dnp-Arg exhibited improved resistance to enzymatic degradation while maintaining biological activity, highlighting its potential in designing peptide-based therapeutics.

Comparative Analysis with Other Amino Acid Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Dinitrophenyl modification | Chromogenic label for monitoring |

| Boc-L-lysine | Contains a lysine side chain | Commonly used but lacks chromogenic properties |

| Boc-L-aspartic acid | Contains an acidic side chain | Prone to cyclization; less stable than L-Dab derivatives |

| Boc-L-glutamic acid | Longer acidic side chain | Similar reactivity but different pKa values |

This table illustrates how Dnp-Arg stands out due to its unique chromogenic properties, which are advantageous for both synthesis and analytical applications.

作用机制

The mechanism of action of Nalpha-(2,4-Dinitrophenyl)-L-arginine involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. This interaction can disrupt normal cellular processes, making the compound useful in studying protein function and regulation .

相似化合物的比较

Similar Compounds

2,4-Dinitrophenylhydrazine: Used in similar analytical applications but lacks the arginine moiety.

2,4-Dinitrophenol: Known for its use as a metabolic uncoupler but is highly toxic.

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-D-leucinamide: Another derivative with different biological properties

Uniqueness

Nalpha-(2,4-Dinitrophenyl)-L-arginine is unique due to the presence of both the 2,4-dinitrophenyl group and the L-arginine moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

生物活性

Nalpha-(2,4-Dinitrophenyl)-L-arginine (DNP-L-Arg) is a modified form of the amino acid L-arginine, characterized by the attachment of a 2,4-dinitrophenyl group at the Nalpha position. This modification significantly alters its chemical reactivity and biological activity, making it a compound of interest in various fields of research, including biochemistry, pharmacology, and toxicology.

DNP-L-Arg is recognized for its interaction with specific enzymes, particularly Glutathione S-transferases (GSTs) . These enzymes play a crucial role in detoxification processes within cells by catalyzing the conjugation of glutathione to various substrates. The binding of DNP-L-Arg to GSTs can inhibit their activity, thereby influencing the detoxification pathways and potentially leading to altered cellular responses to oxidative stress and xenobiotic exposure.

Pharmacokinetics

The pharmacokinetic profile of DNP-L-Arg is influenced by factors such as plasma protein binding and tissue distribution. Studies suggest that similar compounds exhibit nonlinear pharmacokinetics due to these factors, which may also apply to DNP-L-Arg. Understanding these dynamics is essential for evaluating its therapeutic potential and safety.

Biological Activities

DNP-L-Arg exhibits several biological activities that can be categorized as follows:

Study on Neuroprotection

A significant study evaluated the effects of L-arginine on neuronal density in mice subjected to neurotoxic agents. The results demonstrated that L-arginine administration significantly decreased the density of dark degenerating neurons in the substantia nigra, suggesting protective effects against neurotoxicity. This study highlights the potential therapeutic applications of L-arginine derivatives like DNP-L-Arg in neurodegenerative diseases .

Antioxidant Properties

Another investigation focused on the antioxidant properties of various amino acid derivatives, including DNP-L-Arg. The study found that compounds with similar structures could scavenge free radicals effectively and modulate oxidative stress markers in cellular models .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | 2,4-Dinitrophenyl + L-Arg | Inhibits GSTs; potential neuroprotective effects | Unique due to arginine moiety |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenyl + Hydrazine | Used as an analytical reagent | Lacks arginine functionality |

| 2,4-Dinitrophenol | 2,4-Dinitrophenyl + Hydroxyl | Metabolic uncoupler; toxic | Highly toxic |

属性

CAS 编号 |

1602-42-2 |

|---|---|

分子式 |

C12H16N6O6 |

分子量 |

340.29 g/mol |

IUPAC 名称 |

5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoic acid |

InChI |

InChI=1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H,19,20)(H4,13,14,15) |

InChI 键 |

GZJXZYUXRVBOAH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O |

手性 SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC[NH+]=C(N)N)C(=O)[O-] |

规范 SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O |

Key on ui other cas no. |

1602-42-2 |

Pictograms |

Flammable |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。